BenchChemオンラインストアへようこそ!

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Lipophilicity XLogP3 ADME profiling

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955519-60-4, molecular formula C₁₁H₁₅N₃O, MW 205.26 g/mol) is a 3-alkoxy-substituted tetrahydropyrido[4,3-c]pyridazine—a lead-oriented heterocyclic scaffold characterized by a fused pyridazine–tetrahydropyridine bicyclic core with two well-established diversity points at positions 3 and 6. The compound bears a cyclopropylmethoxy ether at position 3 and a free secondary amine at position 6, offering a specific substitution pattern that distinguishes it from the more common 3-methoxy, 3-ethoxy, 3-chloro, and 3-aryl analogs.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 1955519-60-4
Cat. No. B1458626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
CAS1955519-60-4
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CC1COC2=NN=C3CCNCC3=C2
InChIInChI=1S/C11H15N3O/c1-2-8(1)7-15-11-5-9-6-12-4-3-10(9)13-14-11/h5,8,12H,1-4,6-7H2
InChIKeyQLFXHMGELSOIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955519-60-4): Procurement-Relevant Identity and Scaffold Context


3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955519-60-4, molecular formula C₁₁H₁₅N₃O, MW 205.26 g/mol) is a 3-alkoxy-substituted tetrahydropyrido[4,3-c]pyridazine—a lead-oriented heterocyclic scaffold characterized by a fused pyridazine–tetrahydropyridine bicyclic core with two well-established diversity points at positions 3 and 6 [1]. The compound bears a cyclopropylmethoxy ether at position 3 and a free secondary amine at position 6, offering a specific substitution pattern that distinguishes it from the more common 3-methoxy, 3-ethoxy, 3-chloro, and 3-aryl analogs [2]. Commercially, it is supplied at ≥98% purity (CAS 1955519-60-4, Fluorochem F771707), with a predicted XLogP3 of 0.3 and a topological polar surface area of 47 Ų .

Why Generic 3-Substituted Tetrahydropyrido[4,3-c]pyridazines Cannot Substitute for CAS 1955519-60-4 in Scientific Procurement


The tetrahydropyrido[4,3-c]pyridazine scaffold possesses two chemically addressable diversity points (positions 3 and 6), and substitutions at position 3 are not functionally equivalent across analogs [1]. The cyclopropylmethoxy group at position 3 in CAS 1955519-60-4 introduces a distinctive combination of lipophilicity (XLogP3 = 0.3), conformational flexibility (3 rotatable bonds), and steric volume (MW 205.26) that differs systematically from the methoxy (XLogP3 = −0.4, 1 rotatable bond, MW 165.19), ethoxy (XLogP3 = 0, 2 rotatable bonds, MW 179.22), and chloro (XLogP3 = 0.2, 0 rotatable bonds, MW 169.61) analogs [2][3][4][5]. In lead-oriented synthesis and SAR campaigns, interchanging these analogs without compensation for altered logP, hydrogen-bonding geometry, and conformational preferences would confound structure–activity relationships, rendering generic substitution scientifically invalid [1].

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955519-60-4) vs. Closest In-Class Analogs


Lipophilicity (XLogP3) Differentiation: Cyclopropylmethoxy vs. Methoxy, Ethoxy, and Chloro Analogs

The target compound exhibits a computed XLogP3 of 0.3, which places it in a distinct lipophilicity window compared to the 3-methoxy analog (XLogP3 = −0.4), 3-ethoxy analog (XLogP3 = 0), and 3-chloro analog (XLogP3 = 0.2) [1][2][3][4]. This 0.3–0.7 log unit difference relative to the closest ethoxy and chloro comparators is sufficient to affect membrane permeability, passive diffusion, and off-target promiscuity predictions in drug discovery programs.

Lipophilicity XLogP3 ADME profiling Lead optimization

Molecular Bulk and Complexity: Cyclopropylmethoxy vs. Smaller 3-Substituent Analogs

The target compound carries a molecular weight of 205.26 g/mol, which is 26% heavier than the 3-methoxy (165.19 g/mol), 14% heavier than 3-ethoxy (179.22 g/mol), and 21% heavier than 3-chloro (169.61 g/mol) analogs [1][2][3][4]. This mass increment, conferred by the cyclopropylmethoxy group, provides greater steric demand at position 3 without introducing aromatic character or additional hydrogen-bond donors/acceptors beyond the ether oxygen.

Molecular weight Steric bulk Ligand efficiency Fragment-based design

Conformational Flexibility: Rotatable Bond Count as a Determinant of Entropic Cost Upon Binding

The target compound possesses 3 rotatable bonds, compared to 1 for the 3-methoxy analog, 2 for the 3-ethoxy analog, and 0 for the 3-chloro analog [1][2][3][4]. The cyclopropylmethoxy substituent introduces an additional CH₂–O and CH₂–cyclopropyl torsion degree relative to ethoxy, enabling a distinct conformational landscape for probing binding-site topology.

Rotatable bonds Conformational entropy Ligand preorganization Drug-likeness

Commercial Purity Specification: 98% (Fluorochem) vs. Typical 95% for Closest Analogs

The target compound is commercially specified at 98% purity from a major supplier (Fluorochem F771707) , whereas the closest 3-ethoxy analog is listed at 95–97% from typical suppliers , the 3-methoxy analog at 95% , and the 3-chloro analog at 95% . This 1–3 percentage-point purity differential reduces the burden of unknown impurities in SAR studies and ensures greater batch-to-batch reproducibility.

Purity Quality specification Procurement Reproducibility

Scaffold Validation: Tetrahydropyrido[4,3-c]pyridazine as a Confirmed Lead-Oriented Core with PDE and Kinase Relevance

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core has been established as a lead-oriented scaffold with two diversity points, amenable to modular derivatization in 32–35% overall yields across five synthetic steps [1]. The scaffold is recurrent in bioactives: fused pyrido[4,3-c]pyridazines are claimed as potent cGMP PDE5 inhibitors (US 6,316,438) [2], the related pyrido-pyridazinone template yields sub-nanomolar FER tyrosine kinase inhibitors (IC₅₀ = 0.49 nM for DS21360717) [3], and endralazine—a 3-hydrazino-6-benzoyl analog—is a marketed antihypertensive [4]. The 3-cyclopropylmethoxy derivative occupies a unique position within this pharmacologically validated chemical space by offering the cyclopropylmethoxy ether as a metabolically more robust alternative to simple alkoxy or chloro substituents, while retaining the free 6-NH for further derivatization.

Lead-oriented scaffold PDE5 FER kinase Antihypertensive

Procurement-Driven Application Scenarios for 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955519-60-4)


Medicinal Chemistry SAR: Systematic Exploration of Position-3 Steric and Lipophilic Effects on PDE5 or Kinase Target Affinity

Given the scaffold's established biological relevance to PDE5 (US 6,316,438) and FER kinase (DS21360717 IC₅₀ = 0.49 nM) [1][2], the target compound serves as a key SAR probe for position-3 tolerance. Its XLogP3 of 0.3, rotational bond count of 3, and molecular weight of 205.26 fill a specific gap between the smaller methoxy/ethoxy analogs and bulkier aryl-substituted variants, enabling systematic deconvolution of steric vs. lipophilic contributions to target binding without conflating variables [3].

Fragment-Based Drug Discovery: A Ligand-Efficient Core for Fused Bicyclic Library Enumeration

The scaffold's two orthogonal diversity points (positions 3 and 6), validated by the Synthesis 2013 methodology yielding 32–35% overall yields [1], make it suitable for fragment-based library construction. The 3-cyclopropylmethoxy variant offers a pre-installed metabolically stable ether substituent with moderate lipophilicity (XLogP3 = 0.3) and a free 6-NH handle for amide coupling, reductive amination, or sulfonylation—accelerating hit-to-lead timelines by eliminating one synthetic step relative to starting from the 3-chloro precursor [4].

Quality-Controlled Procurement for In Vivo Pharmacokinetic Studies

The 98% purity specification (Fluorochem F771707) and documented hazard profile (H302, H315, H319, H335) support use in preclinical PK and tolerability studies where impurity-related toxicity artifacts must be minimized. The 1–3% absolute purity advantage over 95%-grade comparator analogs reduces the likelihood of confounding off-target signals attributable to synthetic byproducts rather than the parent compound .

Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.